4,8-Dichloroquinoline
Overview
Description
4,8-Dichloroquinoline is a two-ring heterocyclic compound . It is used as a chemical intermediate to aminoquinoline antimalarial drugs .
Synthesis Analysis
The synthesis of this compound involves a series of steps. The process starts with the hydrolysis and acid adjustment on 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid ethyl ester using a 10% sodium hydroxide solution to prepare 4-hydroxyl-7-chlorine-quinoline-3-carboxylic acid. This is followed by decarboxylation to produce 4-hydroxyl-7-chloroquinoline. The 4-hydroxyl-7-chloroquinoline is then chlorinated using phosphorus oxychloride to obtain this compound crude products .Molecular Structure Analysis
The molecular formula of this compound is C9H5Cl2N. It has an average mass of 198.049 Da and a monoisotopic mass of 196.979904 Da .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .Physical and Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 292.9±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 51.1±3.0 kJ/mol and a flash point of 158.7±7.4 °C. Its index of refraction is 1.661, and it has a molar refractivity of 52.0±0.3 cm3 .Scientific Research Applications
Cancer Treatment and Chemotherapy Enhancement
4,8-Dichloroquinoline derivatives, such as Chloroquine (CQ) and Hydroxychloroquine (HCQ), have shown promise in the treatment of cancer. Preclinical studies support their use in anti-cancer therapy, especially when combined with conventional anti-cancer treatments. These compounds sensitize tumor cells to a variety of drugs, thereby potentiating therapeutic activity. They exert effects on cancer cells and the tumor microenvironment, affecting pathways such as Toll-like receptor 9, p53, and CXCR4-CXCL12 in cancer cells. CQ has also been found to impact tumor vasculature, cancer-associated fibroblasts, and the immune system (Verbaanderd et al., 2017).
Palladium-Catalyzed Amination
Palladium-catalyzed amination of dichloroquinolines, including this compound, has been studied using adamantane-containing amines. The amination of this compound provided the best yields of amination products, indicating its potential in chemical synthesis and development of novel compounds (Abel et al., 2013).
Repurposing for Various Diseases
Chloroquine and its derivatives have been explored for repurposing in the management of various infectious and noninfectious diseases. Novel compounds and compositions based on the 4-aminoquinoline scaffold, including this compound, have been patented for potential therapeutic applications beyond their traditional use as antimalarials (Njaria et al., 2015).
Potential Use in COVID-19 Treatment
Initial studies suggested the use of 4-aminoquinoline compounds, including derivatives of this compound, in the treatment of COVID-19. Computational studies have explored their potential mechanism of action and lower toxicity compared to other antimalarial drugs (Vaidya & Vyas, 2020).
Pharmacological Effects in Cancer Therapy
Chloroquine and related compounds, derivatives of this compound, have significant pharmacological effects in cancer therapy. They interfere with inflammatory signaling pathways and autophagy in mammalian cells, which play a crucial role in cancer progression. These compounds have shown to affect tissue metabolic activity and key functions of the immune system (Varışlı, Cen, & Vlahopoulos, 2019).
Antitumor Therapies Based on Autophagy Mechanisms
Chloroquine and hydroxychloroquine have been used in antitumor therapies that target autophagy mechanisms. These molecules disrupt autophagosome-lysosome fusions and enhance the antiproliferative action of chemotherapeutics. They also have antitumor mechanisms unrelated to autophagy, including apoptosis, necroptosis, and immunomodulatory/anti-inflammatory characteristics (Ferreira et al., 2021).
Safety and Hazards
4,8-Dichloroquinoline causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use of personal protective equipment and working in a well-ventilated area is advised .
Future Directions
Mechanism of Action
Target of Action
4,8-Dichloroquinoline is a two-ring heterocyclic compound . It is used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine . Therefore, the primary targets of this compound are likely to be the same as those of these antimalarial drugs, which are the heme molecules in the malaria parasite .
Mode of Action
The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring. As a result, it can be replaced selectively to form derivatives at that position .
Biochemical Pathways
In this pathway, the drug interacts with heme molecules to prevent their detoxification, leading to the accumulation of toxic heme within the parasite .
Pharmacokinetics
They are metabolized in the liver and excreted primarily in the urine .
Result of Action
Given its role as an intermediate in the synthesis of antimalarial drugs, it can be inferred that its action would result in the death of the malaria parasite due to the accumulation of toxic heme .
Biochemical Analysis
Biochemical Properties
4,8-Dichloroquinoline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of hybrid aminoquinoline-triazine derivatives that show anti-microbial activity .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
4,8-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPCOMBBZFETLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176006 | |
Record name | 4,8-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21617-12-9 | |
Record name | 4,8-Dichloroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21617-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,8-Dichloroquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021617129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4,8-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,8-dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.422 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the traditional challenges in synthesizing 4,8-Dichloroquinoline, and how has recent research addressed these?
A: Traditional synthesis methods for this compound have faced limitations, particularly regarding reaction times and reagent consumption. A study published in "Synthesis of this compound" [] demonstrated a novel approach that significantly improved the efficiency of the synthesis process. By employing a specific sequence of addition, cyclization, and chlorination reactions, the researchers achieved a notable reduction in reaction time from 48 hours to 8 hours. Additionally, this optimized method led to a tenfold decrease in the amount of iodine required, contributing to both cost-effectiveness and environmental friendliness. The overall yield achieved through this improved synthesis was 68%, highlighting its potential for broader application in research and industrial settings.
Q2: Has the use of organic bases been explored in the synthesis of derivatives of this compound?
A: Yes, research has explored the use of organic bases as catalysts in the synthesis of this compound derivatives. One example is highlighted in the study "Synthesis of 8-Chloro-4-(2’-chloro-4’-fluorophenoxy)quinoline Catalyzed by Organic Base" []. This research demonstrates the successful synthesis of 8-Chloro-4-(2’-chloro-4’-fluorophenoxy)quinoline through the condensation reaction of this compound with 2-chloro-4-fluorophenol, facilitated by triethylamine as an organic base catalyst. This method achieved a 75% yield, showcasing a 26% improvement compared to traditional melting condensation processes. This highlights the potential of organic bases in enhancing the efficiency and yield of reactions involving this compound as a starting material.
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